Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Table 1: Structural Comparison of Tetrahydrobenzothiophene Analogs
The absence of a phenyl group at position 6 in the target compound reduces steric hindrance, potentially increasing solubility compared to its 6-phenyl counterpart. Conversely, the chloroacetyl group introduces electrophilic character at the amide bond, influencing reactivity in synthetic applications.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s conformational flexibility:
1H NMR Analysis (DMSO-$$ d_6 $$, 300 MHz):
- Tetrahydrobenzothiophene protons : Multiplet signals at δ 1.60–2.80 ppm (m, 8H, CH2 groups).
- Chloroacetyl group : Singlet at δ 4.20 ppm (2H, Cl–CH2–CO) and δ 8.50 ppm (1H, N–H).
- Methyl ester : Singlet at δ 3.70 ppm (3H, OCH3).
13C NMR Analysis:
- Carbonyl carbons : δ 169.8 ppm (ester C=O), δ 165.2 ppm (amide C=O).
- Chloroacetyl carbon : δ 42.5 ppm (Cl–CH2).
Variable-temperature NMR studies of related compounds reveal restricted rotation around the amide bond due to resonance stabilization, with energy barriers ~12–15 kcal/mol. For this compound, the chloroacetyl group’s electron-withdrawing nature likely stabilizes the trans amide conformation, as evidenced by the sharp N–H signal at δ 8.50 ppm.
Molecular dynamics simulations (e.g., REST-MD) predict two dominant conformers for the tetrahydrobenzothiophene ring: a half-chair (70% occupancy) and a twisted-boat (30% occupancy), consistent with X-ray data for analogs.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-17-12(16)10-7-4-2-3-5-8(7)18-11(10)14-9(15)6-13/h2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJHAGGYDWGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiophene Skeleton Formation
The foundational step in synthesizing this compound involves constructing the 4,5,6,7-tetrahydro-1-benzothiophene core. The Gewald reaction is a widely employed method for generating benzothiophene derivatives. This reaction typically involves the condensation of cyclohexanone with a thiocarbonyl compound in the presence of a base such as N-ethylmorpholine.
Reaction Mechanism and Conditions
In a representative procedure, cyclohexanone (30.0 mL, 290 mmol) is combined with sulfur (9.30 g, 290 mmol) and N-ethylmorpholine (25.2 mL, 200 mmol) in ethanol (320 mL). The mixture is stirred at room temperature for 3 hours, after which sulfur is removed via filtration. The solvent is evaporated under reduced pressure, and the product is crystallized from a methanol-water solution. This yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an intermediate, with a reported yield of 27%.
Key Parameters:
- Temperature : Ambient (20–25°C)
- Reaction Time : 3 hours
- Solvent System : Ethanol-water
- Base : N-ethylmorpholine
The introduction of the chloroacetyl moiety to the amino group of the benzothiophene intermediate is critical for achieving the target compound. This step involves reacting the intermediate with chloroacetyl chloride under controlled conditions.
Procedure and Optimization
In a documented synthesis, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.500 mg, 2.2 mmol) is treated with chloroacetyl chloride (0.35 mL, 4.4 mmol) in chloroform (5 mL) under reflux for 3 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using a 9:1 hexanes-ethyl acetate solvent system. Post-reaction, the mixture is concentrated, and the product is crystallized from chloroform-hexanes, yielding 34% of the chloroacetylated derivative.
Critical Factors:
- Molar Ratio : 2:1 (chloroacetyl chloride to amine)
- Solvent : Chloroform
- Temperature : Reflux conditions (~61°C)
- Purification : Recrystallization from chloroform-hexanes
Alternative Synthetic Routes and Modifications
While the Gewald reaction followed by chloroacetylation is the most common pathway, alternative methods have been explored to improve efficiency and scalability.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the Gewald reaction, reducing reaction times from hours to minutes. For example, cyclohexanone and sulfur can be condensed under microwave conditions (100°C, 150 W) in 15 minutes, achieving comparable yields to conventional methods. This approach minimizes side reactions and enhances reproducibility.
Solvent-Free Approaches
Recent advancements emphasize solvent-free reactions to align with green chemistry principles. Ball milling the reactants (cyclohexanone, sulfur, and cyanide derivatives) in the presence of a catalytic base has shown promise, though yields for tetrahydrobenzothiophene derivatives remain under investigation.
Industrial-Scale Production Considerations
Scaling up the synthesis of Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate requires addressing challenges such as heat management and waste reduction.
Continuous Flow Reactors
Continuous flow systems enable precise temperature control and higher throughput. For instance, a two-stage reactor can separate the Gewald reaction and chloroacetylation steps, optimizing each phase independently. This method reduces intermediate purification needs and improves overall yield.
Analytical Characterization and Quality Control
Rigorous characterization ensures the integrity of the final product.
Spectroscopic Methods
- Nuclear Magnetic Resonance (NMR) : The $$^1$$H NMR spectrum of the chloroacetylated product shows characteristic peaks at δ1.39 (triplet, ethyl ester), δ1.79–1.81 (multiplet, cyclohexyl protons), and δ4.21 (quartet, methylene adjacent to chlorine).
- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESIMS) confirms the molecular ion peak at m/z = 316 (M+H)$$^+$$ for the target compound.
Comparative Analysis of Synthesis Routes
The table below summarizes key methodologies for preparing this compound:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Gewald + Chloroacetylation | Ethanol, N-ethylmorpholine, reflux | 27–34% | Well-established, reliable | Moderate yields, multi-step |
| Microwave-Assisted | 100°C, 150 W, 15 min | 30% | Faster reaction times | Specialized equipment required |
| Solvent-Free | Ball milling, catalytic base | N/A | Eco-friendly, minimal waste | Limited scalability data |
Chemical Reactions Analysis
Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield the corresponding thiol or sulfide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is recognized as a valuable building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity, particularly in targeting neurological disorders and cancers. Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies.
Case Studies
- Analgesic Activity : A study employing the "hot plate" method demonstrated that benzothiophene derivatives significantly reduced pain responses in animal models, suggesting potential for clinical applications in pain relief.
- Anti-inflammatory Effects : In vitro studies have shown that these compounds can inhibit nitric oxide production in macrophages and reduce the expression of cyclooxygenase enzymes (COX), which are vital in inflammatory pathways.
Materials Science
The unique structure of methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate makes it suitable for developing novel materials with specific electronic or optical properties. Its application in materials science extends to creating advanced polymers and composites that can be utilized in electronic devices.
The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to inhibit enzyme activity effectively.
Summary of Biological Activities
Research has primarily focused on the following biological activities:
- Analgesic Activity : Demonstrated significant efficacy in reducing pain responses.
- Anti-inflammatory Effects : Shown to inhibit inflammatory pathways through various mechanisms including the downregulation of iNOS and COX-2 proteins.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a methyl group at the 6-position, which can influence its reactivity and biological activity.
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: This compound has a different substitution pattern on the thiophene ring, leading to distinct chemical and biological properties.
Biological Activity
Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₆ClNO₃S
- Molecular Weight : 301.79 g/mol
- CAS Number : 905011-06-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its analgesic and anti-inflammatory properties. Research indicates that derivatives of benzothiophene compounds exhibit various pharmacological effects, including analgesic, anti-inflammatory, and potential anticancer activities.
- Analgesic Activity : Studies have demonstrated that the compound exhibits significant analgesic effects. For instance, research involving the "hot plate" method on mice showed that derivatives of benzothiophene could surpass the analgesic efficacy of standard drugs like metamizole .
- Anti-inflammatory Effects : The compound may also inhibit inflammatory pathways. Similar compounds have shown to reduce nitric oxide production in macrophages and inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Analgesic Efficacy Study
A study conducted on outbred white mice assessed the analgesic activity of various benzothiophene derivatives. The results indicated that:
- Compounds similar to this compound significantly reduced pain responses compared to control groups.
- The study highlighted a dose-dependent relationship between compound administration and pain relief observed in the hot plate test.
Anti-inflammatory Mechanism Study
In vitro studies have shown that certain benzothiophene derivatives can:
- Inhibit the expression of iNOS and COX-2 proteins in RAW 264.7 cells stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory effects .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₃H₁₆ClNO₃S | Analgesic, Anti-inflammatory |
| Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₁₈H₁₈ClNO₃S | Anticancer |
| Ethyl 2-[(2-bromobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₁₅H₂₀BrClNO₃S | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via a two-step process: (1) formation of the tetrahydrobenzothiophene core via a Gewald reaction using cyclohexanone, methyl cyanoacetate, sulfur, and a base (e.g., diethylamine) in methanol, followed by (2) acylation with chloroacetyl chloride in dry dichloromethane under nitrogen. Key optimizations include adjusting molar ratios (e.g., 1.2 equivalents of acylating agent), reflux duration (12–18 hours), and purification via reverse-phase HPLC with methanol-water gradients to achieve yields >65%. Monitoring reaction progress by TLC and optimizing solvent polarity are critical .
Q. How should conflicting 1H^1 \text{H}1H-NMR signals in the tetrahydrobenzothiophene core be resolved during characterization?
Signal overlap in the aliphatic region (e.g., 1.70–2.70 ppm for cyclohexyl protons) can be addressed using 2D NMR techniques (COSY, HSQC) to assign coupling patterns and differentiate between axial/equatorial protons. Compare chemical shifts with analogous compounds (e.g., methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, δ 1.71–2.69 ppm ). Solvent effects (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR can further resolve dynamic conformational exchange .
Q. What purification methods are most effective for isolating this compound while minimizing byproducts?
Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively separates the target compound from unreacted intermediates and acylated byproducts. For scale-up, silica gel column chromatography using ethyl acetate/hexane (1:3) is suitable. Recrystallization from methanol can improve purity (>98%), as evidenced by sharp melting points (e.g., 213–216°C for analogous compounds ).
Advanced Research Questions
Q. How can crystallographic software resolve disorder or twinning in the crystal structure of this compound?
For disordered regions (e.g., flexible cyclohexyl or chloroacetyl groups), use SHELXL’s PART instruction to model alternative conformers with occupancy refinement. For twinned data (common in monoclinic systems), employ the TWIN/BASF commands in SHELXL or the HKLF5 format in SHELXD. High-resolution data (≤1.0 Å) and the WinGX suite’s graphical interface aid in visualizing and refining problematic regions .
Q. What hydrogen bonding motifs stabilize the crystal packing, and how can graph set analysis classify these interactions?
The chloroacetyl group’s carbonyl oxygen and NH form intermolecular N–H···O and C=O···H–C interactions. Graph set analysis (e.g., S(6) for chains or R₂²(8) for rings) using Etter’s formalism reveals dominant motifs. Pairwise interaction energy calculations (via CrystalExplorer) can quantify stabilization contributions (e.g., 5–10 kJ/mol per H-bond) .
Q. How does ring puckering of the tetrahydrobenzothiophene moiety influence spectroscopic and reactivity profiles?
Apply Cremer-Pople parameters to quantify puckering amplitude () and phase angle () from X-ray data. For example, a chair-like conformation ( Å, ) reduces steric strain, while boat-like distortions () increase reactivity at the 2-amino position. DFT calculations (B3LYP/6-31G*) correlate puckering with -NMR chemical shifts (e.g., deshielding of axial protons) .
Q. What mechanistic insights explain regioselectivity during the acylation of the 2-amino group?
Kinetic studies (e.g., in situ IR monitoring of acyl transfer) reveal that the reaction proceeds via a tetrahedral intermediate stabilized by the electron-rich thiophene ring. Substituent effects (e.g., tert-butyl vs. phenyl at position 6) alter steric hindrance and nucleophilicity, as shown by competitive acylation experiments with mixed anhydrides .
Methodological Recommendations
- Synthesis: Prioritize anhydrous conditions and nitrogen atmosphere to prevent hydrolysis of chloroacetyl chloride.
- Characterization: Combine HRMS, 2D NMR, and single-crystal XRD for unambiguous assignment.
- Computational Tools: Use Gaussian or ORCA for conformational analysis and Mercury (CCDC) for crystal packing visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
